LSD1-IN-12 Exhibits a Distinct Selectivity Profile Compared to the Potent Inhibitor LSD1 Inhibitor VII
LSD1-IN-12 demonstrates a different selectivity window for LSD1 over MAO-A and MAO-B when compared to LSD1 Inhibitor VII, a widely used high-potency tool compound. While LSD1 Inhibitor VII exhibits a Ki for LSD1 of 31 nM, it is highly selective over MAO-A and MAO-B (IC50 > 300 µM) [1]. In contrast, LSD1-IN-12 shows a Ki of 1.1 µM for LSD1 and moderate inhibition of MAO-A (Ki = 2.3 µM) and MAO-B (Ki = 3.5 µM) . This quantitative difference in selectivity (approx. 2-3 fold for MAO-A/B vs. >10,000 fold for LSD1 Inhibitor VII) means LSD1-IN-12 may be a more suitable probe for studying LSD1 in systems where concomitant MAO inhibition is desired or tolerable.
| Evidence Dimension | Inhibitory Potency (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | LSD1: Ki = 1.1 µM; MAO-A: Ki = 2.3 µM; MAO-B: Ki = 3.5 µM |
| Comparator Or Baseline | LSD1 Inhibitor VII: LSD1: Ki = 0.031 µM; MAO-A: IC50 > 300 µM; MAO-B: IC50 > 300 µM |
| Quantified Difference | LSD1-IN-12 is approx. 35-fold less potent on LSD1 but shows a >10,000-fold lower selectivity window for MAO enzymes compared to LSD1 Inhibitor VII. |
| Conditions | Biochemical enzyme inhibition assays (reported Ki values). |
Why This Matters
The choice between high potency with extreme selectivity (LSD1 Inhibitor VII) and moderate potency with a narrower selectivity window (LSD1-IN-12) directly impacts experimental design and interpretation, particularly in cellular or in vivo models where MAO activity is a relevant factor.
- [1] Cenmed. LSD1 INHIBITOR VII Product Page. C15-1214-889. View Source
